N-Benzyl-2-bromo-2-methylpropanamide
Description
Established Synthetic Pathways
Traditional batch synthesis methods provide reliable routes to N-Benzyl-2-bromo-2-methylpropanamide. These pathways are well-documented in the principles of organic chemistry and serve as the foundation for producing this and related compounds.
The most common and straightforward synthesis of this compound is the nucleophilic acyl substitution reaction between 2-bromo-2-methylpropanoyl chloride and benzylamine (B48309). pearson.com In this reaction, the lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. pearson.com
This process proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org The initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. chemguide.co.uk Because this reaction generates hydrogen chloride (HCl) as a byproduct, a base is typically added to neutralize the acid and prevent the protonation of the unreacted benzylamine. libretexts.org Often, a slight excess of benzylamine itself or a tertiary amine like triethylamine (B128534) is used for this purpose, resulting in the formation of a salt (e.g., benzylammonium chloride or triethylammonium (B8662869) chloride). libretexts.org
The reaction is typically vigorous and can be performed in a suitable solvent at room temperature or below to control the reaction rate. libretexts.org
Reaction Scheme: Amidation of 2-Bromo-2-methylpropanoyl Chloride
| Role | Compound Name | Molecular Formula |
|---|---|---|
| Electrophile | 2-Bromo-2-methylpropanoyl chloride | C₄H₆BrClO |
| Nucleophile | Benzylamine | C₇H₉N |
| Product | This compound | C₁₁H₁₄BrNO |
| Byproduct (salt) | Benzylammonium chloride | C₇H₁₀ClN |
The reaction involving 2-bromoisobutyryl bromide (also known as 2-bromo-2-methylpropanoyl bromide) is a key process in organic synthesis, particularly as an initiator for atom transfer radical polymerization (ATRP). nbinno.comfishersci.commedchemexpress.com When reacted with an amine, it undergoes a similar amidation reaction as its chloride counterpart.
However, the reaction of 2-bromoisobutyryl bromide with N-benzylallylamine does not yield this compound. Instead, it produces a related analogue, N-allyl-N-benzyl-2-bromo-2-methylpropanamide . In this reaction, the tertiary amine N-benzylallylamine acts as the nucleophile, attacking the acyl bromide to form the corresponding tertiary amide. This pathway is significant for creating more complex, substituted amides but is not a direct route to the primary compound of interest.
The bromination of N-methylbenzamide typically results in the substitution on the aromatic ring rather than the alkyl group, a reaction influenced by the directing effects of the amide substituent. nih.gov A more relevant analogous pathway to synthesize α-bromo amides like this compound involves the direct bromination at the α-carbon of a suitable amide precursor.
For instance, the target compound could theoretically be synthesized by the α-bromination of N-benzyl-2-methylpropanamide . This transformation is often achieved using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN or visible light. researchgate.net This method, known as radical C-H bromination, selectively targets the tertiary C-H bond at the α-position, which is activated by the adjacent carbonyl group, to introduce the bromine atom. This represents an alternative synthetic logic, starting from the corresponding non-halogenated amide to arrive at the final product.
Advanced Synthetic Approaches and Modifications
Modern synthetic chemistry seeks to improve upon traditional methods by enhancing reaction conditions, safety, and efficiency. These advanced approaches are applicable to the synthesis of this compound.
The choice of base and solvent can significantly influence the outcome of the amidation reaction. Tetrahydrofuran (B95107) (THF) is a common aprotic solvent for such reactions. The use of specific bases in THF can offer advantages over traditional methods. For example, strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be used to promote amidation. nih.govrsc.org
In the context of synthesizing this compound, using a strong base in anhydrous THF under an inert atmosphere can ensure complete deprotonation of the intermediate species and efficiently scavenge the generated acid (HBr or HCl), leading to higher yields and cleaner reactions. These conditions are particularly useful when dealing with sensitive substrates or when trying to avoid side reactions.
Continuous-flow synthesis has emerged as a powerful technology for producing chemicals, including amides, with greater efficiency and safety compared to traditional batch processing. rsc.orgdigitellinc.com In a flow system, reactants are continuously pumped through a reactor, where they mix and react. The short reaction times and superior heat and mass transfer in microreactors or screw reactors can lead to higher yields and purity. rsc.orgthieme-connect.de
While a specific protocol for this compound in a flow system is not detailed in the literature, analogous processes are well-documented. For example, the synthesis of N-benzyl amides has been successfully demonstrated in continuous-flow reactors. mdpi.com A hypothetical flow process for this compound would involve pumping separate streams of 2-bromo-2-methylpropanoyl chloride and benzylamine (with a base) into a mixing zone and then through a heated or cooled reactor coil. The product would emerge continuously and could be collected and purified in-line. This approach offers significant advantages for scalability and process control.
| Parameter | Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Scalability | Difficult; requires larger vessels and poses safety risks. | Easier; achieved by running the system for a longer time. rsc.org |
| Safety | Exothermic reactions can be hard to control on a large scale. | Superior heat dissipation due to high surface-area-to-volume ratio. mdpi.com |
| Reaction Time | Hours. | Seconds to minutes. rsc.orgthieme-connect.de |
| Yield/Purity | Variable; may require extensive purification. | Often higher due to precise control over reaction parameters. rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-bromo-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWYPSSDQOXOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208859 | |
| Record name | N-Benzyl-2-bromo-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60110-37-4 | |
| Record name | N-Benzyl-2-bromo-2-methylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060110374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-2-bromo-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzyl 2 Bromo 2 Methylpropanamide
Green Chemistry Principles in N-Benzyl-2-bromo-2-methylpropanamide Synthesis
The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. The application of these principles to the synthesis of this compound can significantly reduce its environmental footprint.
Atom Economy
One of the core principles of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.orgrsc.org For the synthesis of this compound from 2-bromo-2-methylpropanoyl chloride and benzylamine (B48309) (where a second equivalent of benzylamine acts as the base), the atom economy can be calculated.
The reaction produces the desired amide product along with benzylammonium chloride as a byproduct. The formation of this salt significantly lowers the atom economy, as a substantial portion of the reactant mass is converted into waste.
Table 1: Atom Economy Calculation for the Synthesis of this compound
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |
|---|---|---|---|
| 2-bromo-2-methylpropanoyl chloride | C₄H₆BrClO | 185.45 | Reactant |
| Benzylamine | C₇H₉N | 107.15 | Reactant/Base |
| This compound | C₁₁H₁₄BrNO | 256.14 | Desired Product |
Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100
Percent Atom Economy = (256.14 / (185.45 + 2 * 107.15)) x 100 ≈ 64.1%
This calculation reveals that, even with a 100% chemical yield, over 35% of the reactant mass is lost as a byproduct. Improving atom economy would necessitate exploring alternative reaction pathways, such as catalytic methods that avoid the use of a stoichiometric base. ucl.ac.uk
Safer Solvents
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. researchgate.net Amide synthesis has traditionally relied on solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which are now recognized as hazardous. rsc.orgrsc.org
Recent research has identified several greener alternatives for amide bond formation that could be applied to the synthesis of this compound. researchgate.netrsc.org These include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene™, which are less toxic and have a smaller environmental footprint. rsc.orgrsc.org Another innovative approach involves conducting the reaction in water using surfactants like TPGS-750-M, which can form micelles that facilitate the reaction between water-insoluble reactants. acs.org This strategy dramatically reduces the reliance on volatile organic compounds.
Table 2: Comparison of Solvents for Amide Synthesis
| Solvent | Classification | Key Considerations |
|---|---|---|
| Dichloromethane (DCM) | Halogenated | Suspected carcinogen, high volatility, environmental persistence. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Reproductive toxicity, high boiling point makes removal difficult. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ether | Derived from renewable feedstocks, lower toxicity than THF. nsf.gov |
| Cyrene™ | Bio-based Dipolar Aprotic | Biodegradable, derived from cellulose, viable replacement for DMF. rsc.org |
Energy Efficiency and Catalysis
A shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry, addressing both atom economy and energy efficiency. While the standard synthesis of this compound uses a stoichiometric base, catalytic alternatives for amidation are emerging. For instance, boric acid has been shown to catalyze the direct amidation of carboxylic acids and amines, generating only water as a byproduct. royalsocietypublishing.org Other research has explored metal-based catalysts, such as those using iron or nickel, for the amination of benzyl (B1604629) derivatives, which could offer more energy-efficient pathways. rsc.orgroyalsocietypublishing.orgacs.org Enzymatic catalysis, using lipases like Candida antarctica lipase (B570770) B (CALB), represents another frontier, enabling amide synthesis under very mild conditions in green solvents. nih.gov
Table 3: Comparison of Synthetic Approaches
| Approach | Reagents | Byproducts | Green Chemistry Advantages/Disadvantages |
|---|---|---|---|
| Stoichiometric | Acyl chloride, 2 eq. Amine | Amine hydrochloride salt | Disadvantages: Poor atom economy, generates significant salt waste. |
| Catalytic (e.g., Boric Acid) | Carboxylic acid, Amine, Catalyst | Water | Advantages: High atom economy, benign byproduct, reduces waste. |
| Enzymatic (e.g., CALB) | Carboxylic acid, Amine, Enzyme | Water | Advantages: High selectivity, mild conditions (ambient temperature/pressure), biodegradable catalyst. |
By critically evaluating and re-designing the synthesis of this compound through the application of these green chemistry principles, the chemical industry can move towards more sustainable and efficient manufacturing processes.
Reactivity and Reaction Mechanisms of N Benzyl 2 Bromo 2 Methylpropanamide
Nucleophilic Substitution Reactions
The electron-deficient carbon atom attached to the bromine is a prime target for nucleophiles, leading to a variety of substitution products. The nature of the nucleophile and the reaction conditions can direct the reaction towards different outcomes.
Reactions with Amines (e.g., Diethylamine) to form α-Amino Amides
N-Benzyl-2-bromo-2-methylpropanamide readily undergoes nucleophilic substitution with primary and secondary amines. In this reaction, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon center bearing the bromine atom. chemguide.co.ukdocbrown.info This process displaces the bromide ion and forms a new carbon-nitrogen bond, yielding an α-amino amide.
The initial product of the reaction with an amine like diethylamine (B46881) is the corresponding α-(diethylamino) amide. However, the amine product is itself a nucleophile and can compete with the starting amine for the remaining this compound, potentially leading to multiple substitution products. chemguide.co.ukdocbrown.info To favor the formation of the primary substitution product, a large excess of the reacting amine is often employed. docbrown.info
Dual Reactivity Patterns with Amine Nucleophiles
The reaction of this compound with amine nucleophiles can exhibit dual reactivity, proceeding through competing pathways. rsc.org Beyond the standard S_N2-type substitution, an elimination-addition mechanism can occur, particularly under basic conditions. This alternative pathway involves the formation of a conjugate base, followed by the expulsion of the chloride ion. rsc.org The sensitivity of the reaction to the steric bulk of the nucleophile can influence which pathway predominates. rsc.org This competitive nature is also observed in reactions with other nucleophiles, where base-promoted side reactions can occur, sometimes dominating the desired transformation and complicating the isolation of the intended product.
Formation of Spiro-oxazolidinones with Lactams
A notable transformation of this compound is its reaction with lactams in the presence of a strong base to form spiro-heterocyclic compounds. When treated with sodium hydride in tetrahydrofuran (B95107) (THF), it reacts with various lactams—including pyrrolidin-2-one (5-membered), piperidin-2-one (6-membered), and perhydroazepin-2-one (7-membered)—to yield the corresponding spiro-oxazolidinones.
In this base-promoted cyclocondensation, the lactam is first deprotonated by sodium hydride to form a more potent nucleophile. This anion then attacks the amide, leading to an intramolecular cyclization that forms the spiro-oxazolidinone structure. The efficiency of this reaction is influenced by the ring size of the lactam.
Table 1: Synthesis of Spiro-oxazolidinones from the Reaction of this compound with Various Lactams Reaction Conditions: Sodium Hydride (NaH) in Tetrahydrofuran (THF).
| Reactant Lactam | Ring Size | Spiro-oxazolidinone Product | Yield (%) |
|---|---|---|---|
| Pyrrolidin-2-one | 5-membered | Pyrrolidino-spiro-oxazolidin-4-one | 32 |
| Piperidin-2-one | 6-membered | Piperidino-spiro-oxazolidin-4-one | - |
Note: Specific yields for all products were not available in the provided source material.
Hydrolysis of Spiro-oxazolidinones to α-Aminoester Amides
The spiro-oxazolidinones synthesized from this compound and lactams can be subsequently hydrolyzed under acidic conditions. This hydrolysis cleaves the oxazolidinone ring to produce α-aminoester amides. The reaction provides a pathway to more complex, functionalized amino acid derivatives. The stability of the spiro-compound and the ease of hydrolysis are dependent on the structure of the original lactam ring, with the relative rate of hydrolysis following the order: pyrrolidino > azepino > piperidino derivatives. The resulting α-aminoester amides are themselves often unstable and can decompose, for instance, by recyclizing through intramolecular ester aminolysis to regenerate the parent lactam and form a 2-hydroxyamide.
Radical-Mediated Transformations
The carbon-bromine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a tertiary radical. This reactivity is harnessed in radical-mediated transformations to form new carbon-carbon bonds.
Atom Transfer Radical Cyclization (ATRC)
Atom Transfer Radical Cyclization (ATRC) is a powerful synthetic method used to construct cyclic frameworks. nih.gov The 2-bromo-2-methylpropanamide (B1266605) moiety is a suitable initiator for such atom transfer radical processes. cncb.ac.cn While a specific example detailing the ATRC of this compound itself is not prominently documented, the reactivity of analogous structures provides a strong precedent for its potential in this type of transformation. nih.gov
The general mechanism involves the generation of a radical at the carbon bearing the bromine atom, typically via a transition metal catalyst. If the molecule contains an appropriately positioned unsaturated group (e.g., an alkene or alkyne), this radical can add intramolecularly to the multiple bond. This cyclization step forms a new ring and generates a new radical, which then abstracts a halogen atom from another molecule of the catalyst, propagating the radical chain and yielding the final cyclized product. This methodology has been successfully used to construct substituted pyrrole (B145914) ring systems from precursors containing a radical at the α-position to an imine, highlighting the utility of ATRC for building heterocyclic structures from substrates with similar functional arrangements. nih.gov
Visible-Light-Induced Radical Generation
The generation of radicals from this compound under visible light irradiation presents a modern approach to constructing complex molecular architectures. In a notable application, this method has been employed for the synthesis of tetracyclic N-fused indolo[2,1-a]isoquinolin-6(5H)-ones. rsc.org This process is initiated by visible light, which triggers an intramolecular aryl migration, followed by desulfonylation and a cyclization cascade. rsc.org The reaction proceeds efficiently at room temperature when irradiated with an 18 W blue light-emitting diode in the presence of air, eliminating the need for photocatalysts or additives. rsc.org
Mechanistic studies suggest that the reaction likely follows a radical pathway. rsc.org The hydrogen bromide generated as a by-product in the initial step is believed to promote the subsequent steps of the reaction. rsc.org This methodology is valued for its mild reaction conditions and its ability to produce a diverse range of tetracyclic N-fused indoles. rsc.org
Copper-Catalyzed Stereoselective Radical Catalysis
Copper catalysis has emerged as a powerful tool for controlling the stereoselectivity of radical reactions involving derivatives of this compound. One significant advancement is the copper-catalyzed three-component asymmetric radical 1,2-carboalkynylation. nih.gov This method allows for the reaction of two different terminal alkynes with an alkyl radical precursor, providing a direct route to a variety of axially chiral 1,3-enynes. nih.gov
The success of this protocol is attributed to the use of a sterically bulky chiral multidentate anionic N,N,P-ligand and the strategic selection of alkynes with differing electronic properties to control selectivity. nih.gov This approach demonstrates excellent chemo-, regio-, and stereoselectivity under mild conditions and tolerates a broad range of functional groups on the terminal alkynes. nih.gov The reaction of copper with benzyl (B1604629) bromides in dipolar aprotic solvents has been shown to proceed via single-electron transfer, forming 1,2-diphenylethanes and copper(I) complexes in the absence of oxygen. researchgate.net
Rearrangement Reactions
Formation of Aziridinones via Dehydrobromination
Information regarding the direct formation of aziridinones from this compound via dehydrobromination is not extensively detailed in the provided search results. However, related compounds, such as N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide), have been synthesized and characterized. nih.gov The synthesis of this related diamide (B1670390) involves the reaction of p-phenylenediamine (B122844) with bromoisobutyryl bromide in the presence of triethylamine (B128534), which results in the formation of triethylammonium (B8662869) bromide as a precipitate. nih.gov This suggests a dehydrobromination-type reaction is feasible in related systems.
Intramolecular Elimination Reactions (e.g., HBr elimination)
This compound can undergo intramolecular elimination of hydrogen bromide (HBr). docbrown.infomgscience.ac.in This type of reaction, specifically a β-elimination, involves the removal of the bromine atom from the α-carbon and a hydrogen atom from a neighboring carbon to form an alkene. mgscience.ac.in The efficiency and pathway of this elimination (E1 or E2) are influenced by several factors, including the strength of the base, the solvent, and the structure of the alkyl halide. docbrown.info
Strong bases and less polar solvents, such as ethanolic potassium hydroxide, favor the E2 mechanism, which is a concerted, one-step process. docbrown.info The stereochemistry of E2 reactions is typically anti-periplanar, meaning the departing hydrogen and bromine atoms are on opposite sides of the forming double bond. mgscience.ac.in In contrast, the E1 mechanism proceeds through a carbocation intermediate and is more favored for tertiary alkyl halides. docbrown.infomgscience.ac.in
Cycloaddition Reactions
[3+4]-Cycloaddition with Anthranils and Azaoxyallyl Cations
While direct evidence for the [3+4]-cycloaddition of this compound with anthranils and azaoxyallyl cations is not explicitly available in the provided search results, the reactivity of similar compounds suggests its potential participation in such reactions. The generation of radical species and its ability to undergo elimination reactions indicate a versatile chemical nature that could be amenable to cycloaddition pathways. Further research is required to fully explore this aspect of its reactivity.
Cyclization of Unsaturated α-Bromo Amides
While direct studies on the cyclization of unsaturated derivatives of this compound are not extensively documented, the cyclization of analogous unsaturated α-bromo amides provides a strong basis for understanding its potential reactivity. The introduction of unsaturation into the N-benzyl group or the amide side chain would create a substrate poised for intramolecular cyclization.
Research on related compounds, such as N-allyl-N-benzyl-2,2-dihaloamides, has demonstrated that these molecules can undergo halogen atom transfer radical cyclization to form 2-pyrrolidinones in high yields. This process is typically promoted by reagents like CuCl-TMEDA or Fe0-FeCl3 under mild conditions. This suggests that an analogous N-allyl-N-benzyl-2-bromo-2-methylpropanamide could readily cyclize via a radical pathway.
Furthermore, studies on the base-catalyzed cyclization of N-benzyl-N-methyl-propiolamides to yield α-methylene-β-lactams indicate that a concerted ionic cyclization mechanism is also plausible for appropriately designed unsaturated this compound derivatives. researchgate.net The reaction of N-benzyl-N-methyl-propiolamides in the presence of a base like potassium tert-butoxide in DMSO has been shown to proceed via a 4-exo-dig cyclization. researchgate.net
Table 1: Examples of Cyclization Reactions of Related Unsaturated Amides
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| N-allyl-N-benzyl-2,2-dichloroacetamide | CuCl, TMEDA, MeCN | 1-benzyl-4-(chloromethyl)pyrrolidin-2-one | 85 | |
| N-allyl-N-benzyl-2,2-dibromoacetamide | Fe(0), FeCl3, DMF | 1-benzyl-4-(bromomethyl)pyrrolidin-2-one | 90 | |
| N-benzyl-N-methyl-propiolamide | t-BuOK, DMSO | 1-benzyl-4-methyleneazetidin-2-one | High | researchgate.net |
This table presents data for analogous compounds to illustrate the potential cyclization reactions of unsaturated this compound derivatives.
Computational Mechanistic Studies
To gain a deeper understanding of the reaction mechanisms, computational methods, particularly Density Functional Theory (DFT), have been employed to study related α-haloamide systems. These studies provide valuable insights into reaction pathways, transition states, and the nature of reactive intermediates.
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations have become an indispensable tool for elucidating the intricate details of organic reaction mechanisms. For reactions involving α-haloamides, DFT can be used to model the potential energy surfaces of various reaction pathways, such as radical versus ionic mechanisms, and to predict the feasibility of different cyclization modes (e.g., exo vs. endo).
Transition State Analysis and Energy Profiles
For the cyclization of unsaturated α-bromo amides, DFT calculations can be used to model the transition state structures for both radical and ionic pathways. The calculated energy profiles would reveal the relative heights of the energy barriers, thereby indicating the more probable mechanism under a given set of conditions. For example, in a radical cyclization, the transition state for the initial carbon-bromine bond homolysis can be modeled, as can the subsequent cyclization step. In an ionic mechanism, the transition state for the nucleophilic attack of the unsaturated moiety on the electrophilic α-carbon would be the focus of the analysis.
Intermediates (e.g., Azaoxyallyl Cation, Tetrahedral Intermediate)
The reactions of α-haloamides can proceed through various reactive intermediates. Two key intermediates that have been proposed and studied, including through computational methods, are the azaoxyallyl cation and the tetrahedral intermediate.
The azaoxyallyl cation is a key intermediate in certain ionic reactions of α-haloamides. It can be generated by the dehydrohalogenation of the α-haloamide and is a versatile three-atom synthon for cycloaddition reactions. researchgate.net The N-alkoxy or N-benzyl group can play a crucial role in stabilizing this cationic intermediate. DFT calculations have been instrumental in confirming the structure and stability of azaoxyallyl cations and in explaining their reactivity in cycloaddition reactions. researchgate.net
A tetrahedral intermediate is typically formed during nucleophilic acyl substitution reactions. In the context of the cyclization of an unsaturated α-bromo amide, if the mechanism involves intramolecular nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate would be formed. The stability and subsequent breakdown of this intermediate would be critical in determining the reaction outcome. DFT calculations can provide valuable information on the energetics of the formation and collapse of such tetrahedral intermediates.
Table 2: Key Intermediates in α-Haloamide Reactions
| Intermediate | Formation | Role in Reaction |
| Azaoxyallyl Cation | Dehydrohalogenation of the α-haloamide | Electrophile in cycloaddition and substitution reactions |
| α-Amido Radical | Homolytic cleavage of the carbon-bromine bond | Intermediate in radical cyclization reactions |
| Tetrahedral Intermediate | Nucleophilic attack at the amide carbonyl carbon | Intermediate in nucleophilic acyl substitution pathways |
Derivatives and Analogues of N Benzyl 2 Bromo 2 Methylpropanamide
Structurally Related α-Bromo Amides
The core structure of N-Benzyl-2-bromo-2-methylpropanamide features an α-bromo amide moiety. This section explores compounds that retain this essential feature but have different substituents on the amide nitrogen.
N-Benzhydryl-2-bromo-N-cyano-2-methylpropanamide
Detailed synthetic procedures and research findings for N-Benzhydryl-2-bromo-N-cyano-2-methylpropanamide are not extensively documented in publicly available literature. However, the synthesis of related compounds, such as those involving the introduction of a cyano group, can be found in patent literature for different molecular scaffolds. For instance, processes for preparing compounds like 4-(2-methylpropoxy)-1,3-benzenedicarbonitrile involve the reaction of a bromo-substituted precursor with a cyanide source. google.com
2-Bromo-2-methyl-N-phenylpropanamide
2-Bromo-2-methyl-N-phenylpropanamide is a structurally related α-bromo amide where the benzyl (B1604629) group is replaced by a phenyl group. This compound is documented in chemical databases and is available from commercial suppliers. nih.govamericanelements.com Its chemical properties are well-characterized. Research on analogous compounds, such as 2-Bromo-2-methyl-N-p-tolylpropanamide, indicates that these types of molecules are of interest in the field of polymer chemistry, specifically in Atom Transfer Radical Polymerization (ATRP) processes. strath.ac.uk
Table 1: Properties of 2-Bromo-2-methyl-N-phenylpropanamide
| Property | Value | Source |
| Molecular Formula | C10H12BrNO | nih.gov |
| Molecular Weight | 242.11 g/mol | nih.gov |
| IUPAC Name | 2-bromo-2-methyl-N-phenylpropanamide | nih.gov |
| CAS Number | 2322-45-4 | nih.gov |
N-Allyl-N-benzyl-2-bromo-2-methylpropanamide
Specific literature detailing the synthesis and properties of N-Allyl-N-benzyl-2-bromo-2-methylpropanamide is scarce. However, the synthesis of related N-allyl and N-benzyl amides has been described. For example, N-allyl propanamides have been synthesized from an appropriate acyl azide (B81097) and allyl amine. mdpi.com Similarly, N-benzyl propanamides are well-documented intermediates in various synthetic processes. google.comchemicalbook.com A plausible synthetic route to N-Allyl-N-benzyl-2-bromo-2-methylpropanamide would involve the N-allylation of this compound or the reaction of 2-bromo-2-methylpropanoyl bromide with N-allylbenzylamine.
N-Benzyl-2-bromo-N-isobutenyl-2-methylpropionamide
Direct synthetic routes for N-Benzyl-2-bromo-N-isobutenyl-2-methylpropionamide are not readily found in the surveyed literature. The synthesis of such a compound would likely involve the challenging formation of an enamide. General methods for the synthesis of N-alkenyl amides often require specific catalytic systems.
Functionalization at the α-Position
The bromine atom at the α-position of this compound and its analogues is a versatile functional handle, allowing for the introduction of other substituents through nucleophilic substitution reactions.
Synthesis of α-Fluoro and α-Trifluoromethylthiolated Amides
The introduction of fluorine or a trifluoromethylthio (SCF3) group at the α-position of amides can significantly alter the electronic properties and biological activity of the molecule.
α-Fluorination:
The α-fluorination of amides can be achieved through a polarity reversal (umpolung) strategy. springernature.com In this approach, the α-position of the amide is made electrophilic, allowing for the use of a nucleophilic fluorinating agent. A common method involves the activation of the amide with a reagent like triflic anhydride, followed by reaction with a fluoride (B91410) source such as tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT). springernature.com This method is notable for its mild conditions and chemoselectivity, enabling the fluorination of amides even in the presence of other carbonyl groups. springernature.comnih.gov
Table 2: Reagents for α-Fluorination of Amides
| Reagent Type | Example | Function | Source |
| Activating Agent | Triflic Anhydride | Renders the α-position electrophilic | springernature.com |
| Fluoride Source | TBAT | Provides the nucleophilic fluorine | springernature.com |
α-Trifluoromethylthiolation:
The synthesis of α-trifluoromethylthiolated amides from α-bromo amides can be accomplished using nucleophilic trifluoromethylthiolating reagents like CuSCF3 or AgSCF3. acs.orgnih.gov This transformation proceeds under mild conditions and demonstrates a broad functional group tolerance. acs.orgnih.gov The reaction is applicable to both primary and secondary amides. nih.gov For instance, the reaction of hindered α-bromoamides with AgSCF3 has been shown to produce the corresponding α-SCF3-substituted amides in good yields. acs.org
Another approach involves the conversion of a carboxylic acid to an N-acylpyrazole, which then undergoes α-trifluoromethylthiolation using an electrophilic SCF3 source like N-(trifluoromethylthio)phthalimide. The resulting intermediate can then be reacted with an amine, such as benzylamine (B48309), to yield the desired α-trifluoromethylthiolated amide. nih.gov This method has been successfully adapted to a continuous flow process. nih.gov
α-Heteroatom-Functionalized Secondary Amides
The introduction of heteroatoms at the α-position of secondary amides leads to unique chemical properties. When electronegative atoms are substituted at the amide nitrogen, it significantly alters the molecule's structure and reactivity. nih.gov This substitution results in a pronounced pyramidalization of the nitrogen atom and a reduction in the resonance stabilization of the amide bond. nih.gov
This disruption of the typical planarity and resonance of the amide bond can be substantial, with resonance stabilization computationally evaluated to be as low as 50% of that in a standard tertiary amide like N,N-dimethylacetamide. nih.gov The altered electronic structure, characterized by reduced resonance and notable anomeric effects between the heteroatom substituents, can facilitate subsequent chemical transformations. nih.gov In some configurations, these effects can drive reactions where a heteroatom migrates from the nitrogen to the carbonyl carbon. nih.gov
Chiral Derivatives and Enantioselective Synthesis
The creation of enantioenriched compounds from racemic starting materials is a cornerstone of modern asymmetric synthesis. ppor.az Methodologies involving this compound and its analogues often focus on establishing chirality, particularly at tetrasubstituted stereocenters.
Deracemization of Tertiary Alkyl Halides
Deracemization has emerged as a powerful strategy for producing enantioenriched compounds. This technique converts both enantiomers of a racemic starting material into a single, desired enantiomer, often through the action of a catalyst activated by light. nih.gov While significant progress has been made, the deracemization of tertiary alkyl halides through the cleavage of a carbon-heteroatom bond presents a substantial challenge. nih.gov
Recent advancements have demonstrated that it is possible to achieve the photoinduced deracemization of tertiary alkyl halides. nih.gov A key approach involves the desymmetrization of molecules containing prochiral tetrasubstituted carbons. nih.gov For instance, the reductive desymmetrization of halomalonic esters provides an effective route to chiral α-halo-β-hydroxyesters, which are valuable polyfunctionalized tertiary alkyl halides. nih.gov
Chiral Copper Catalyst Systems
Chiral copper catalysts are frequently employed in asymmetric synthesis due to their high efficiency, low cost, and the relative simplicity of their preparation. ppor.az These catalytic systems are central to producing enantiopure molecules with high selectivity. ppor.azacs.org Typically, a chiral copper catalyst is generated in situ from a copper source, such as copper(I) iodide (CuI) or copper hydride (CuH), and a chiral ligand. nih.govacs.orgnih.gov
The chiral ligand is the critical component that dictates the stereochemical outcome of the reaction. ppor.aznumberanalytics.com A variety of ligands have been developed for this purpose, including those based on cyclic diamines and box (bis(oxazoline)) structures. acs.orgmdpi.com These catalyst systems have proven effective in a range of reactions, including the enantioselective synthesis of chiral oxygen-containing heterocycles and amino alcohols. acs.orgnih.gov For example, a Cu(I)/cyclic diamine system has been used for intramolecular desymmetric O-arylation to create chiral dihydrobenzofurans. acs.org
Stereochemical Outcomes in Transformations
The primary goal of using a chiral catalyst is to influence the reaction pathway to favor the formation of one stereoisomer over the other. numberanalytics.com In transformations involving prochiral intermediates, such as radicals or carbocations, the chiral catalyst provides a stereochemically defined environment that controls the approach of the reacting species. rsc.orgrsc.org
The interaction between the substrate and the chiral catalyst is key to determining the stereochemical outcome. numberanalytics.com For instance, in the enantioselective transfer of an azide group to a prochiral alkyl radical, non-covalent interactions between the substrate and the chiral iron-based catalyst can lead to the preferential formation of one enantiomer. rsc.org The success of these reactions is measured by the enantiomeric excess (ee), with many modern methods achieving good to excellent enantioselectivities for a variety of products. nih.govmdpi.com
Atropisomeric Considerations in N-Alkenyl Amides (Related Analogue)
Atropisomerism is a form of chirality that arises from restricted rotation around a single bond, leading to stable, isolable conformers. nih.govthieme-connect.com This phenomenon is particularly relevant in N-alkenyl amides, which are structurally related to this compound. In these molecules, the rotation around the N-alkenyl bond can be sufficiently hindered to allow for the existence of distinct atropisomers. acs.org
Rotational Barriers and Conformational Analysis
The stability of atropisomers is determined by the energy barrier to rotation around the bond axis. acs.org For N-alkenyl amides, the dynamics of rotation can be complex, as restricted rotation may occur around both the N-alkenyl bond and the amide N-CO bond. acs.org The barrier to rotation around the N-alkenyl bond has been studied extensively, with values for the Gibbs free energy of activation (ΔG‡) ranging from under 8.5 to 31.0 kcal/mol. acs.org
Several factors influence the magnitude of this rotational barrier. The most significant factor is the substitution pattern on the alkene. This is followed by the steric bulk of the substituent on the nitrogen atom, and finally, the size of the acyl substituent. acs.org For tertiary enamides with extensive substitution on the alkene, the half-lives for rotation at room temperature can range from days to many years, making the isolation of enantiomerically enriched atropisomers feasible. acs.org
Below is a table summarizing the rotational barriers for a selection of N-alkenyl-N-alkylacetamide derivatives, illustrating the impact of substitution on rotational dynamics.
| Compound | R¹ (N-substituent) | R³ (Alkene-substituent) | R⁴ (Alkene-substituent) | R⁵ (Alkene-substituent) | ΔG‡ rot (kcal/mol) |
| 3b | Me | H | H | H | <8.5 |
| 3d | Me | Me | H | H | 11.4 |
| 3f | Me | H | Me | Me | 14.2 |
| 3h | Me | Me | Me | Me | 19.3 |
| 3j | i-Pr | H | Me | Me | 15.1 |
| 3l | i-Pr | Me | Me | Me | 20.3 |
| 3n | t-Bu | H | Me | Me | 16.5 |
| 3p | t-Bu | Me | Me | Me | 22.0 |
| Data sourced from The Journal of Organic Chemistry. acs.org |
Implications for Asymmetric Synthesis
The presence of a stereogenic center at the α-carbon in derivatives of this compound offers significant potential for applications in asymmetric synthesis. The strategic placement of the bromine atom, a good leaving group, facilitates stereoselective nucleophilic substitution reactions, which are fundamental in the construction of chiral molecules. Research into analogous α-haloamides has demonstrated the feasibility of controlling the stereochemical outcome of such reactions through various methodologies, including the use of chiral auxiliaries, dynamic kinetic resolution, and advanced catalytic systems. These approaches are pivotal for the synthesis of enantiomerically enriched compounds, which are of high value in medicinal chemistry and materials science.
The core strategy in the asymmetric synthesis involving this compound derivatives lies in the ability to control the configuration of the newly formed stereocenter during the displacement of the bromide ion. This control can be achieved by introducing a chiral element into the reaction, which can be a part of the substrate itself (chiral auxiliary) or an external agent (chiral catalyst).
One of the well-established methods for inducing asymmetry is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. In the context of α-bromo amides, auxiliaries such as Oppolzer's camphorsultam, Evans' oxazolidinones, and pseudoephedrine have been successfully employed. nih.govwikipedia.org For instance, an N-acyl derivative of an oxazolidinone can direct the approach of a nucleophile to one of the two faces of the enolate, leading to a high degree of diastereoselectivity in alkylation reactions. wikipedia.org Subsequent removal of the auxiliary reveals the chiral product.
Dynamic kinetic resolution (DKR) represents another powerful strategy. nih.gov In this process, a racemic starting material is converted into a single enantiomer of the product. This is achieved by continuously racemizing the starting material while one of the enantiomers reacts preferentially under the influence of a chiral catalyst or reagent. For α-haloamides, the epimerization at the α-carbon can be promoted by a halide source, such as tetrabutylammonium bromide (TBAB). nih.gov
Recent advancements have also focused on the development of catalytic asymmetric methods, which are often more efficient and atom-economical. Photoenzymatic catalysis, for example, has been utilized for the enantioselective hydroalkylation of olefins with α,α-dichloroamides to produce α-chloroamides with excellent stereoselectivity. nih.gov This approach leverages the highly specific binding pocket of an enzyme to control the stereochemical outcome of a radical-based reaction. Furthermore, transition metal catalysis, such as chromium-catalyzed asymmetric addition of α-halo carbonyl compounds to aldehydes, has emerged as a potent tool for creating chiral β-hydroxy esters and amides. acs.org
The stereochemical outcome of nucleophilic substitution on α-bromo amides can also be influenced by the choice of reagents. Studies on similar systems have shown that the use of silver salts can dictate the stereochemistry of the substitution. For example, soluble silver ions (Ag+) tend to promote inversion of configuration, whereas solid silver oxide (Ag2O) can lead to retention of configuration, depending on the nucleophile. researchgate.net This provides a valuable tool for selectively accessing either enantiomer of a desired product from a single chiral precursor.
The following tables summarize key findings from research on analogous α-haloamide systems, illustrating the potential for stereocontrol in reactions that could be adapted for derivatives of this compound.
Table 1: Chiral Auxiliary-Mediated Asymmetric Reactions of α-Haloamides
| Chiral Auxiliary | Reaction Type | Nucleophile/Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Oppolzer's Camphorsultam | Epimerization/Resolution | Bromide anion | Not Applicable (Control of diastereomeric population) | nih.gov |
| Evans' Oxazolidinone | Alkylation | Benzyl bromide | >95% | wikipedia.org |
| Caddick's Chiral Auxiliary | Nucleophilic Substitution | Carbon and Heteroatom Nucleophiles | High | nih.gov |
| Nunami's Chiral Auxiliary | Nucleophilic Substitution | Nitrogen Nucleophiles | High | nih.gov |
Table 2: Catalytic Asymmetric Synthesis Involving α-Haloamides
| Catalytic System | Reaction Type | Substrate Scope | Enantiomeric Excess (e.e.) | Reference |
| Photoenzymatic (Ene-reductase) | Hydroalkylation of Olefins | α,α-dichloroamides and various alkenes | High | nih.gov |
| Chromium/Bisoxazoline Ligand | Addition to Aldehydes | α-halo esters and amides | High | acs.org |
| Ammonium Salt Catalysis | α-Halogenation | Isoxazolidin-5-ones | Up to 99% | nih.govacs.org |
| Cinchona Alkaloid Catalysis | aza-Henry Reaction | Bromonitromethane and N-Boc aldimines | Up to 94% | nih.govrsc.org |
These examples underscore the vast potential of this compound and its derivatives as versatile building blocks in asymmetric synthesis. The ability to precisely control the stereochemistry at the α-position opens avenues for the efficient and selective production of a wide range of chiral molecules with potential applications in various fields of chemical science.
Advanced Spectroscopic Characterization and Computational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of N-Benzyl-2-bromo-2-methylpropanamide, offering detailed information about its atomic connectivity and spatial arrangement.
The molecular structure of this compound and its derivatives has been meticulously mapped using ¹H and ¹³C NMR spectroscopy. For instance, the analysis of a closely related compound, 2-bromo-2-methyl-N-(4-methylbenzyl)propanamide, provides a clear picture of the chemical environment of each part of the molecule. scribd.com
In the ¹H NMR spectrum of this analogue, recorded at 400 MHz in deuterated chloroform (B151607) (CDCl₃), the signals are well-resolved, allowing for unambiguous assignment. scribd.com The aromatic protons appear as a multiplet in the range of δ 7.24–7.15 ppm. A singlet corresponding to the amide proton (NH) is observed at δ 6.88 ppm. The benzylic protons (CH₂) attached to the nitrogen atom show a doublet at δ 4.43 ppm with a coupling constant (J) of 5.6 Hz, indicating coupling with the adjacent NH proton. The methyl protons of the tolyl group resonate as a singlet at δ 2.32 ppm, while the two methyl groups on the quaternary carbon appear as a singlet at δ 1.97 ppm. scribd.com
The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, further corroborates the structure. scribd.com The carbonyl carbon of the amide group is observed at δ 171.67 ppm. The aromatic carbons show signals at δ 136.39, 135.35, 130.62, 128.21, 127.88, and 126.29 ppm. The quaternary carbon bearing the bromine atom and two methyl groups resonates at δ 62.83 ppm. The benzylic carbon appears at δ 42.68 ppm, and the gem-dimethyl carbons are observed at δ 32.62 ppm, with the tolyl methyl carbon at δ 19.04 ppm. scribd.com
Table 1: ¹H and ¹³C NMR Data for 2-bromo-2-methyl-N-(4-methylbenzyl)propanamide scribd.com
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| Carbonyl (C=O) | - | 171.67 |
| Aromatic C | - | 136.39, 135.35, 130.62, 128.21, 127.88, 126.29 |
| Aromatic H | 7.24 – 7.15 (m) | - |
| Amide (NH) | 6.88 (s) | - |
| Quaternary C (C-Br) | - | 62.83 |
| Benzyl (B1604629) (CH₂) | 4.43 (d, J = 5.6 Hz) | 42.68 |
| gem-Dimethyl (CH₃)₂ | 1.97 (s) | 32.62 |
Spectra recorded in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). m = multiplet, s = singlet, d = doublet.
The amide bond in this compound possesses a partial double bond character, which restricts free rotation around the C-N bond. This phenomenon can be investigated using variable-temperature (VT) NMR spectroscopy. By recording NMR spectra at different temperatures, it is possible to study the energetics of this rotational barrier. At lower temperatures, the rotation is slow on the NMR timescale, leading to distinct signals for atoms that would be equivalent if there were free rotation. As the temperature increases, the rate of rotation increases, causing these distinct signals to broaden and eventually coalesce into a single, averaged signal. From the coalescence temperature, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated, providing valuable information about the conformational dynamics of the molecule.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the through-space proximity of protons, which helps to elucidate the three-dimensional structure and preferred conformation of molecules like this compound. A NOESY spectrum reveals correlations between protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through chemical bonds. This is particularly useful for establishing the relative orientation of the benzyl group and the propanamide moiety. For instance, NOE correlations between the benzylic protons and specific protons on the phenyl ring can confirm the conformational preferences around the C-N bond.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For 2-bromo-2-methyl-N-(4-methylbenzyl)propanamide, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) confirmed its molecular formula. scribd.com The calculated mass for the protonated molecule [M+H]⁺, C₁₂H₁₇BrNO, was 270.0488, and the experimentally found mass was 270.0487, showing excellent agreement. scribd.com The presence of bromine is typically evident in the mass spectrum by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns in the mass spectrum can also help to confirm the structure, with common fragmentation pathways for amides including cleavage of the amide bond and the benzylic C-N bond.
Table 2: HRMS Data for 2-bromo-2-methyl-N-(4-methylbenzyl)propanamide scribd.com
| Ion | Calculated m/z | Found m/z |
|---|
Infrared (IR) and Raman Spectroscopy (Related Analogue)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In this compound, the amide group gives rise to characteristic vibrational bands. The most prominent of these is the amide I band, which is primarily due to the C=O stretching vibration and typically appears in the region of 1630-1680 cm⁻¹ in the IR spectrum. The amide II band, resulting from N-H bending and C-N stretching vibrations, is usually found between 1510 and 1580 cm⁻¹. The N-H stretching vibration of the secondary amide appears as a sharp band in the 3300-3500 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-650 cm⁻¹.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation. A crystal structure analysis of a spirocyclic orthoester derived from this compound has been reported, which provides insight into the stereochemistry and ideal torsion angles around the core structure. thieme-connect.com The solid-state structure would also reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the packing of the molecules in the crystal lattice.
Advanced Computational Chemistry Studies
Molecular Electrostatic Potential (MEP) and Fukui Functions
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. An MEP map of this compound would reveal regions of negative potential, likely around the electronegative oxygen and bromine atoms, indicating susceptibility to electrophilic attack. Regions of positive potential would highlight areas prone to nucleophilic attack.
Fukui functions are another set of reactivity indicators derived from conceptual DFT. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites with greater precision.
Applications of N Benzyl 2 Bromo 2 Methylpropanamide in the Synthesis of Complex Organic Molecules
Role as an Intermediate in Pharmaceutical Synthesis
The utility of α-bromo N-benzyl amides as precursors in pharmaceutical manufacturing is well-established, primarily due to their ability to participate in key bond-forming reactions. While N-Benzyl-2-bromo-2-methylpropanamide itself is a specific reagent, closely related structural analogues are documented as crucial intermediates in the synthesis of approved drugs.
A prominent example is the synthesis of Lacosamide, an anticonvulsant medication used for the treatment of epilepsy. google.comgoogle.com Patented industrial processes describe the preparation of Lacosamide using N-benzyl-2-bromo-propanamide derivatives as key intermediates. google.comgoogle.com For instance, the synthesis can proceed through (2S)-N-benzyl-2-bromo-3-hydroxypropanamide, which is prepared by reacting (2S)-2-bromo-3-hydroxypropanoic acid with benzylamine (B48309) in the presence of a coupling agent like isobutyl chloroformate and a base such as N-methylmorpholine. google.com Another patented route utilizes N-benzyl-2-bromo-3-methoxypropionamide as the central intermediate. google.com These examples underscore the role of the N-benzyl bromoamide scaffold in building complex, chiral molecules with significant therapeutic value.
Furthermore, the core chemical structure of this compound is linked to the synthesis of other pharmaceutically active agents. The precursor molecule, 2-bromo-2-methylpropanoic acid, is used to synthesize intermediates for complex drugs like GDC-0032, a potent inhibitor of phosphoinositide 3-kinase (PI3K). googleapis.com In this synthesis, 2-bromo-2-methylpropanoic acid is first reacted with pyrazole (B372694) to form 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid, which is then elaborated into a larger fragment for coupling. googleapis.com The conversion of this acid to its corresponding N-benzyl amide derivative represents a straightforward synthetic step, positioning this compound as a valuable potential intermediate in such multi-step synthetic campaigns.
Table 1: Pharmaceutical Intermediates Related to this compound
| Intermediate Name | Final Pharmaceutical Product | Therapeutic Area |
|---|---|---|
| (2S)-N-benzyl-2-bromo-3-hydroxypropanamide google.com | Lacosamide | Anticonvulsant |
| N-benzyl-2-bromo-3-methoxypropionamide google.com | Lacosamide | Anticonvulsant |
Utility in Agrochemical Synthesis
The structural motifs present in this compound are also found in complex molecules developed for the agrochemical industry. While direct application of this specific compound is not widely documented in public literature, its components are part of sophisticated pesticidal and herbicidal agents. For example, complex carboxamide derivatives containing bromine and substituted phenyl rings are known in the field of agrochemicals. One such patented compound is 3-bromo-N-(2-bromo-4-chloro-6-(1-cyclopropylethyl)carbamoylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, which is designed for its insecticidal properties. googleapis.com
The synthesis of such complex agrochemicals relies on the sequential assembly of molecular fragments. The α-bromo amide functionality is a key reactive handle for introducing specific side chains or for participating in cyclization reactions to build the core scaffold of the active ingredient. Therefore, this compound represents a potential precursor for creating novel agrochemical candidates, where the N-benzyl group can either be a part of the final structure or act as a protecting group that is removed in a later synthetic step.
Precursor for Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. whiterose.ac.uk this compound provides a reactive and adaptable starting material for the synthesis of several important classes of these compounds.
Pyridino[2,1-b]quinazolinone Synthesis (Related Analogue)
Pyridino[2,1-b]quinazolinones are a class of fused polycyclic heteroaromatics with demonstrated biological activities. Their synthesis often involves the cyclization of precursors that can form the quinazolinone core. While a direct synthesis from this compound is not explicitly detailed, the compound can be considered a precursor for related structures. General methods for quinazolinone synthesis often involve the reaction of an anthranilic acid derivative with an amide or nitrile. The N-benzyl amide moiety could potentially be incorporated into synthetic strategies aimed at producing N-substituted quinazolinones, where the α-bromo group could be used for subsequent functionalization or ring-forming reactions.
Benzodiazepine (B76468) Derivatives
Benzodiazepines are a cornerstone of medicinal chemistry, known for their broad range of effects on the central nervous system. nih.gov The most common synthetic routes involve the condensation of an o-phenylenediamine (B120857) with a ketone, β-diketone, or β-haloketone. nih.govclockss.org Although this is the dominant pathway, the versatility of organic synthesis allows for alternative strategies to build the characteristic seven-membered diazepine (B8756704) ring.
A plausible, though less common, approach could involve the use of an α-haloamide like this compound. Such a strategy would likely involve the reaction of the haloamide with a suitably functionalized aminobenzophenone derivative. The reaction could proceed via N-alkylation of the amine, followed by an intramolecular cyclization to form the benzodiazepine core. In this context, the N-benzyl group could serve as a key substituent influencing the pharmacological profile of the final molecule, similar to how aryl groups are installed in other benzodiazepine syntheses. nih.gov
α-Lactam and γ-Lactam Formation
The structure of this compound is well-suited for intramolecular cyclization to form lactams, which are cyclic amides.
α-Lactams (Aziridinones): These three-membered heterocyclic rings are highly strained and synthetically challenging to prepare. The formation of an α-lactam from this compound would theoretically proceed via an intramolecular SN2 reaction. This involves the deprotonation of the amide nitrogen using a strong, non-nucleophilic base, followed by the attack of the resulting amide anion on the adjacent carbon bearing the bromine atom, which acts as a leaving group. The gem-dimethyl groups on the α-carbon would facilitate this cyclization by the Thorpe-Ingold effect, which favors ring-closing reactions.
γ-Lactams: The synthesis of γ-lactams from N-benzyl bromoamides is a documented and efficient process. A notable application involves the visible light-induced intramolecular dearomative cyclization of α-bromo-N-benzyl-alkylamides. nih.gov This photoredox-catalyzed reaction allows for a highly regioselective cyclization, where the radical formed at the α-carbon attacks the aromatic ring of the benzyl (B1604629) group, leading to the formation of complex spirocyclic γ-lactams. nih.gov
Synthesis of Polycyclic Structures
The ability to form multiple rings in a single or sequential process is a hallmark of an efficient synthetic intermediate. This compound has proven to be an excellent precursor for sophisticated polycyclic and spirocyclic scaffolds. whiterose.ac.uknih.gov
A key example is the synthesis of 2-azaspiro[4.5]decanes, which are valuable structures in medicinal chemistry. nih.gov In a reaction mediated by a visible-light photoredox catalyst, α-bromo-N-benzyl-alkylamides undergo a highly regioselective dearomative cyclization. nih.gov This process involves the generation of a radical at the carbon bearing the bromine, which then attacks the benzyl group's aromatic ring intramolecularly. The reaction cascade results in the formation of a spirocyclic system containing a γ-lactam fused to a cyclohexadiene ring. This advanced method highlights how the components of this compound—the bromoamide and the N-benzyl group—work in concert to create significant molecular complexity from a relatively simple linear precursor.
Table 2: Visible-Light-Induced Synthesis of Spirocyclic Lactams
| Starting Material Class | Catalyst System | Product Type | Key Transformation | Reference |
|---|
Drug Discovery and Medicinal Chemistry Research
The core structure of this compound, featuring a reactive bromo-isobutyramide moiety attached to a benzyl group, suggests its potential utility as a building block in the synthesis of novel therapeutic agents. The presence of the bromine atom allows for various nucleophilic substitution reactions, a cornerstone of medicinal chemistry for the construction of diverse molecular scaffolds. The amide functionality can participate in hydrogen bonding and other intermolecular interactions, which are crucial for the binding of a drug molecule to its biological target.
The absence of such published data could be attributed to several factors. It is possible that this specific compound is used in proprietary, unpublished research within the pharmaceutical industry. Alternatively, medicinal chemists may favor other commercially available and more extensively characterized building blocks for their synthetic campaigns.
Given the lack of specific research findings, it is not possible to provide detailed information or data tables on the application of this compound in the synthesis of molecules for drug discovery. Further research and publication in this area would be necessary to elucidate its potential roles in medicinal chemistry.
Q & A
What are the established synthetic routes for N-Benzyl-2-bromo-2-methylpropanamide, and how can reaction conditions be optimized for yield?
Level: Basic
Methodological Answer:
The compound is typically synthesized via bromination of 2-methylpropanamide precursors followed by N-benzylation. A common approach involves reacting 2-bromo-2-methylpropionyl bromide (CAS 20769-85-1) with benzylamine in dichloromethane (DCM) under basic conditions (e.g., pyridine) to facilitate amide bond formation . Optimization includes controlling stoichiometry (1:1.2 molar ratio of acyl bromide to amine) and maintaining temperatures below 25°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%). Yield improvements (70–85%) are achievable by using anhydrous solvents and inert atmospheres to prevent hydrolysis of the acyl bromide.
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR : Assign peaks using δ 1.6–1.8 ppm (singlet for C(CH₃)₂Br) and δ 4.4–4.6 ppm (benzyl CH₂). Confirm amide linkage via IR (C=O stretch ~1650 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode for [M+H]⁺ ion (expected m/z ~297).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry. Use SHELX-2018 for structure refinement and ORTEP-3 for visualization . For example, triclinic symmetry (space group P1) with unit cell parameters a = 7.58 Å, b = 10.47 Å, c = 13.11 Å has been reported for analogous bromoacetamides .
How can crystallographic data discrepancies (e.g., thermal parameters, occupancy) be resolved during structural refinement?
Level: Advanced
Methodological Answer:
Discrepancies in thermal displacement parameters or atom occupancy often arise from disorder or twinning. Mitigation strategies include:
- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to improve electron density maps .
- Refinement : In SHELXL, apply restraints (e.g., SIMU, DELU) to smooth thermal motion and ISOR for anisotropic atoms . For partial occupancy, test fractional site-occupation factors (SOFs) via free refinement cycles.
- Validation : Cross-check using R1/wR2 convergence (<5% difference) and PLATON’s ADDSYM to detect missed symmetry .
What strategies are employed to analyze structure-activity relationships (SAR) for brominated acetamides in pharmacological studies?
Level: Advanced
Methodological Answer:
SAR analysis requires systematic modification of substituents and evaluation of bioactivity:
- Analog Synthesis : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups via reductive amination or Ullmann coupling .
- Activity Assays : Test inhibitory effects on targets like coagulation factor Xa using chromogenic substrates (e.g., S-2222) at varying concentrations (1–100 μM) .
- Computational Modeling : Dock optimized structures (DFT-minimized) into enzyme active sites (e.g., PDB 1FJS) using AutoDock Vina to correlate binding energy (ΔG) with IC₅₀ values .
How should researchers address contradictions between spectroscopic data and computational predictions for this compound?
Level: Advanced
Methodological Answer:
- Triangulation : Validate NMR shifts with DFT-calculated chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) using Gaussian 16. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Dynamic Effects : Perform variable-temperature NMR to detect rotameric equilibria. For example, coalescence temperatures near 300 K suggest slow rotation about the amide bond .
- Crystallographic Cross-Check : Compare experimental bond lengths/angles (from SC-XRD) with optimized geometries. Deviations >2% may signal crystal packing forces .
What methodologies ensure reliability in evaluating the biological activity of this compound derivatives?
Level: Advanced
Methodological Answer:
- In Vitro Assays : Use dose-response curves (10⁻⁶–10⁻³ M) to determine IC₅₀ values against targets (e.g., glucokinase). Include positive controls (e.g., RO-28-0450 for GK activation) .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) for triplicate measurements. Report confidence intervals (95%) for potency metrics.
- Reproducibility : Adopt standardized protocols (e.g., CLSI guidelines) for cell-based assays. For enzyme studies, pre-incubate substrates (30 min, 37°C) to ensure steady-state kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
